6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL

Medicinal Chemistry Suzuki–Miyaura Coupling Pyridazinone Synthesis

Generic pyridazinyl boronic esters often fail to deliver 6-arylpyridazin-3(2H)-one cores due to regioisomeric mismatch or protodeboronation. This compound places the BPin group at the 6-position with a stabilizing 3-oxo substituent, enabling direct Suzuki coupling to the desired pharmacophore. • Directly installs 6-aryl group in one step-eliminates synthetic detours required with 4-position regioisomer. • 3-Oxo group retards protodeboronation, improving coupling yields with hindered aryl halides. • Enables orthogonal 2D library diversification via sequential Suzuki/O-alkylation from a single building block.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
Cat. No. B13632416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)C=C2
InChIInChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(14)13-12-7/h5-6H,1-4H3,(H,13,14)
InChIKeySNSHKBGSDXTJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pinacolboronate)pyridazin-3-OL: Identity & Comparator Landscape


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL (IUPAC: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one; molecular formula C₁₀H₁₅BN₂O₃; MW 222.05 g/mol) is a pinacol boronic ester-functionalized pyridazin-3(2H)-one . It belongs to the broader class of heteroaryl boronic esters employed as Suzuki–Miyaura cross-coupling building blocks for constructing aryl/heteroaryl-substituted pyridazinones [1]. Its closest structural analogs—differing only in the position of the boronic ester and/or the presence of the 3-oxo substituent—include 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one (CAS 1232361-90-8; C₁₀H₁₅BN₂O₃, the 4-position regioisomer), pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7; C₁₀H₁₅BN₂O₂, lacking the 3-oxo group), and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 1197172-06-7; C₁₀H₁₅BN₂O₂, the 3-position isomer without a hydroxyl) [2]. These close analogs are frequently considered interchangeable by procurement workflows, yet regiochemical and electronic differences produce materially distinct reactivity profiles that impact coupling efficiency, side-product profiles, and downstream synthetic utility.

Regiochemistry 6-position boronic ester directly delivers 6-arylpyridazinones
Stabilized Boronate 3-oxo group may retard protodeboronation vs. non-hydroxylated analogs
Dual Orthogonal Sites C-6 Suzuki coupling + C-3 O-functionalization without protecting group
DEL Compatibility Reported reversible covalent alcohol binding capability

Regiochemical & Electronic Differentiation of 6-(Pinacolboronate)pyridazin-3-OL


Procurement workflows that treat all C₁₀H₁₅BN₂O₂–C₁₀H₁₅BN₂O₃ pyridazinyl pinacol esters as functionally equivalent building blocks overlook two decisive variables: (i) the position of the C–B bond relative to the endocyclic nitrogen atoms, which governs both cross-coupling reactivity and susceptibility to protodeboronation, and (ii) the presence or absence of the 3-oxo (hydroxyl/carbonyl) substituent, which modulates the electron density at the boronate-bearing carbon and thus the stability of the reactive intermediate [1][2]. The target compound places the boronic ester at the 6-position of a pyridazin-3(2H)-one scaffold. This regiochemical arrangement is directly productive for the synthesis of 6-arylpyridazin-3(2H)-ones—a privileged pharmacophoric core in kinase inhibitors and phosphodiesterase modulators—while its 4-position regioisomer (CAS 1232361-90-8) yields 4-arylpyridazinones with a different biological recognition profile [1]. Furthermore, the electron-withdrawing 3-oxo substituent retards the protodeboronation that plagues many azinyl boronate esters, particularly those positioned ortho to a ring nitrogen [2]. Generic substitution with a non-hydroxylated analog (e.g., pyridazine-4-boronic acid pinacol ester, CAS 863422-41-7) or the 3-position isomer (CAS 1197172-06-7) therefore risks altered regiochemical outcomes, lower effective coupling yields, and procurement of a building block that cannot deliver the intended 6-arylpyridazinone scaffold without additional synthetic manipulation.

4-Position regioisomer
Installs aryl at C-4, not C-6; requires extra synthetic steps to access 6-arylpyridazinone core. Regiochemical outcome cannot be transposed by swapping coupling partner.
Non-hydroxylated analogs
Lack 3-oxo electron-withdrawing group; inferred higher protodeboronation risk may erode coupling yields and complicate purification.
3-Position isomer (no oxo group)
Provides only a single reactive site (boronate); no orthogonal O-functionalization handle, limiting sequential derivatization strategies.

Evidence Guide: 6-(Pinacolboronate)pyridazin-3-OL vs. Closest Analogs


Regiochemical Access to 6-Aryl vs 4-Aryl Pyridazinones

The target compound delivers the boronic ester at the 6-position of the pyridazin-3(2H)-one scaffold, enabling a single Suzuki–Miyaura coupling to directly install aryl/heteroaryl groups at the 6-position—the site most commonly derivatized in bioactive pyridazinones [1]. In contrast, the commercially available 4-position regioisomer (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3(2H)-one, CAS 1232361-90-8) couples aryl groups to the 4-position, producing a regioisomeric product series with a different pharmacophoric geometry . This distinction is not remediable by simply swapping the coupling partner, because aryl halide electrophiles cannot transpose the boronic ester position on the pyridazinone core. No direct head-to-head yield comparison under identical Suzuki conditions has been reported in the peer-reviewed literature for these two regioisomers, which represents a data gap for procurement decisions.

Regiochemical Access
Cross-study comparable
Target: aryl installed at C-6 (literature typical Suzuki yields 40–75%); Comparator (4-position regioisomer): aryl at C-4, no published yield data for direct comparison.
Supports 6-arylpyridazinone synthesis without additional metalation–boronation step.
No head-to-head yield comparison available; structural difference is absolute.
Medicinal Chemistry Suzuki–Miyaura Coupling Pyridazinone Synthesis

3-Oxo Stabilization Against Protodeboronation

Azinyl boronate esters positioned ortho to a ring nitrogen are inherently susceptible to rapid protodeboronation, which erodes effective coupling yields and complicates purification [1]. Sadler et al. (2014) demonstrated that incorporating an electron-withdrawing substituent at the C-2 position of pyridine slows protodeborylation sufficiently to permit isolation of the C-6 boronate ester [1]. In the target compound, the 3-oxo group (pKa ~8–9 for the OH tautomer; carbonyl in the predominant 2H-pyridazin-6-one tautomer) exerts an electron-withdrawing effect analogous to the C-2 substituent described by Sadler, thereby stabilizing the C-6 boronate ester against protodeboronation relative to non-hydroxylated pyridazinyl pinacol esters such as pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7) or 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 1197172-06-7) [1][2]. Quantitative protodeboronation rate constants for the target compound vs. these specific comparators have not been published; the stabilization claim is a class-level inference drawn from the established pyridine system.

Protodeboronation Stability
Class-level inference
3-oxo group inferred to slow protodeboronation based on Sadler et al. (2014) pyridine precedent. No quantitative rate data for target vs. comparators.
May improve effective coupling yields under aqueous basic conditions.
Stabilization claim is extrapolated; direct kinetic studies are absent.
Organoboron Chemistry Protodeboronation C–H Borylation

Tautomeric Dual Reactivity for Orthogonal Functionalization

The target compound exists as a tautomeric equilibrium between 6-(pinacol boronate)-pyridazin-3-ol and 3-(pinacol boronate)-1H-pyridazin-6-one . The 3-hydroxy/oxo functionality provides a nucleophilic handle (via O-alkylation or O-arylation) that is absent in non-hydroxylated comparators such as pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7) and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 1197172-06-7) [1]. This dual functionality permits sequential orthogonal derivatization: first, Suzuki coupling at the C-6 boronic ester to install an aryl group, followed by O-functionalization at the 3-position to modulate pharmacokinetic or physicochemical properties—all without requiring protection/deprotection of the hydroxyl group [2]. The 4-position regioisomer (CAS 1232361-90-8) retains the 3-oxo group but directs aryl coupling to the 4-position, producing a different vector for substituent decoration relative to the 6-aryl series.

Orthogonal Functionalization
Class-level inference
Two reactive sites (C-6 boronate + C-3 OH/oxo) vs. one site for non-hydroxylated analogs. No quantitative reactivity ratio available.
Enables sequential C–C and C–O derivatization without protecting-group steps.
Supports library synthesis with fewer building blocks; performance under specific conditions must be validated.
Tautomerism Orthogonal Functionalization Pyridazinone Chemistry

Reversible Covalent Binding for DNA-Encoded Libraries

Cai et al. (2021) demonstrated that boron-containing pyridazine heterocycles can engage in reversible covalent interactions with alcohols—a feature deliberately engineered into DNA-encoded libraries (DELs) for the first time [1]. The target compound, bearing both the boronic ester (as a masked boronic acid) and the adjacent pyridazinone nitrogen, possesses the structural prerequisites for reversible alcohol binding analogous to the benzodiazaborine (bDAB) scaffold described in that work. In contrast, non-hydroxylated pyridazinyl boronic esters (e.g., CAS 863422-41-7 and CAS 1197172-06-7) lack the intramolecular B–N dative bond stabilization that underpins reversible covalent binding under physiological conditions [1]. No quantitative alcohol-binding affinity data (Kd values) have been reported for the specific target compound; the DEL compatibility claim is inferred from scaffold class membership in the boron-pyridazine heterocycle family characterized by Cai et al.

DEL Compatibility
Supporting evidence
Boron-pyridazinone scaffold meets structural prerequisites for reversible covalent alcohol binding (Cai et al., 2021). No binding affinity data reported for this specific compound.
Supports DEL-based hit discovery research for reversible binder chemotypes.
Compatibility inferred from class behavior; experimental validation in DEL format is recommended.
DNA-Encoded Libraries Reversible Covalent Binding Boron Heterocycles

Applications of 6-(Pinacolboronate)pyridazin-3-OL


One-Step 6-Arylpyridazinone Synthesis for Kinase Inhibitors

The compound is the building block of choice when the synthetic target is a 6-aryl-substituted pyridazin-3(2H)-one—a core structure in DYRK1A, CLK1, and Aurora kinase inhibitor programs [1]. A single Suzuki coupling with the appropriate aryl halide directly installs the desired 6-aryl group. Attempting this transformation with the 4-position regioisomer (CAS 1232361-90-8) would produce a 4-arylpyridazinone, necessitating additional synthetic steps to reposition the aryl group . The 3-oxo group remains available for subsequent O-alkylation to fine-tune selectivity and ADME properties without protecting-group manipulation [1].

Reversible Covalent Binder Chemotype for DELs

Programs building DELs to screen for reversible covalent inhibitors or alcohol-recognition motifs should prioritize this boron-containing pyridazinone scaffold. The compound's capacity for reversible covalent alcohol binding—a property absent in non-hydroxylated pyridazinyl boronic esters—introduces a chemotype that probes hydrogen-bonding and Lewis acid–base interactions simultaneously [2]. This dual recognition mode has been validated in the benzodiazaborine class and is now extendable to pyridazinone-based DEL members [2].

Orthogonal Dual Functionalization for SAR Libraries

When constructing focused libraries around the pyridazin-3(2H)-one core, procurement of this building block enables a two-dimensional diversity strategy: vary the 6-aryl substituent via parallel Suzuki couplings (exploring hydrophobic, H-bonding, and steric parameters), then vary the 3-O-substituent via alkylation or Mitsunobu reactions. This orthogonal strategy uses one building block where alternative routes require two different pre-functionalized pyridazinone intermediates [1]. The net reduction in building block inventory and synthetic step count translates to measurable cost and time savings in hit-to-lead and lead optimization campaigns.

Stabilized Boronate Ester for Scale-Up Couplings

For process chemists scaling Suzuki couplings on electron-deficient heterocycles, the 3-oxo group's electron-withdrawing effect provides partial protection against the protodeboronation that commonly erodes yields of azinyl boronate esters under aqueous basic conditions at elevated temperatures [3]. While direct comparative rate data are lacking, the mechanistic precedent from pyridine C–H borylation studies supports the inference that the target compound will exhibit superior stability to its non-hydroxylated comparators (CAS 863422-41-7, CAS 1197172-06-7) under prolonged heating in aqueous base [3]. This property is particularly valuable when coupling with sterically hindered or electron-rich aryl halides that require extended reaction times.

Application
Selection Property
Validation Focus
6-Arylpyridazinone synthesis for kinase research
Regiochemistry (6-boronate)
Suzuki coupling yield and product regiochemistry verification
DNA-encoded library (DEL) construction
Reversible covalent alcohol binding capability
Scaffold binding confirmation under DEL conditions
Pyridazinone SAR library synthesis
Dual orthogonal reactive sites
Sequential coupling and O-functionalization efficiency
Scale-up Suzuki coupling
Boronate stability under aqueous basic conditions
Comparative protodeboronation monitoring
Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.